Antiproliferative Activity Superior to TAE-226 in Key Cell Lines
FAK-IN-12 demonstrates significantly more potent antiproliferative activity than the parental compound TAE-226 in a panel of cancer cell lines, as directly compared in the same study [1]. This head-to-head data is critical, as it establishes a clear advantage for FAK-IN-12 in these specific cellular models.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 0.24 μM (MGC-803), 0.45 μM (HCT-116), 0.44 μM (KYSE30) |
| Comparator Or Baseline | TAE-226: 2.68 μM (MGC-803), 0.64 μM (HCT-116), 4.19 μM (KYSE30) [1] |
| Quantified Difference | ~11.2-fold (MGC-803), 1.4-fold (HCT-116), 9.5-fold (KYSE30) lower IC50 for FAK-IN-12 |
| Conditions | Cell proliferation assay; MGC-803 (gastric), HCT-116 (colorectal), and KYSE30 (esophageal) cancer cell lines [1]. |
Why This Matters
This data provides a quantitative justification for selecting FAK-IN-12 over TAE-226 for studies involving MGC-803 or KYSE30 cells, where its antiproliferative effect is an order of magnitude more potent.
- [1] Liu Y, Kong LJ, Li N, Liu YH, Jia MQ, Liu QG, Zhang SY, Song J. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities. Bioorg Chem. 2023 Dec;141:106895. View Source
